

structure elucidation of Methyl 2-chloro-6-methylpyridine-4-carboxylate

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Compound of Interest

Compound Name: *Methyl 2-chloro-6-methylpyridine-4-carboxylate*

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An In-depth Technical Guide to the Structure Elucidation of **Methyl 2-chloro-6-methylpyridine-4-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of **Methyl 2-chloro-6-methylpyridine-4-carboxylate**. The structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document details the experimental protocols for these techniques and presents the expected data in a clear, tabular format. Furthermore, logical workflows for spectral interpretation are visualized using diagrams to aid in understanding the structure confirmation process.

Introduction

Methyl 2-chloro-6-methylpyridine-4-carboxylate is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized as scaffolds in medicinal chemistry and material science. Accurate structure elucidation is a critical first step in any research and development process involving such compounds, ensuring the identity and

purity of the molecule. This guide outlines the analytical workflow for confirming the structure of **Methyl 2-chloro-6-methylpyridine-4-carboxylate** (Figure 1).

Figure 1. Chemical Structure of **Methyl 2-chloro-6-methylpyridine-4-carboxylate**.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

Table 1. Physicochemical Properties of **Methyl 2-chloro-6-methylpyridine-4-carboxylate**.

Property	Value	Reference
CAS Number	3998-90-1	[1][2][3][4]
Molecular Formula	C ₈ H ₈ ClNO ₂	[1][3]
Molecular Weight	185.61 g/mol	[1][3]
Appearance	White to off-white solid	[1]
Melting Point	58-62 °C	[1][2]
Boiling Point	124-125 °C at 7 mmHg	[1][2]
SMILES	<chem>COC(=O)c1cc(C)nc(Cl)c1</chem>	[1][3]
InChI	1S/C8H8ClNO2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3	[1][3]

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for **Methyl 2-chloro-6-methylpyridine-4-carboxylate**.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 2. Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3).

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.85	s	1H	H-5
~7.60	s	1H	H-3
~3.90	s	3H	O-CH ₃
~2.60	s	3H	Ar-CH ₃

- Interpretation: The ^1H NMR spectrum is expected to show four distinct signals. The two singlets in the aromatic region (~7-8 ppm) correspond to the two protons on the pyridine ring. The downfield shift is due to the electron-withdrawing nature of the pyridine nitrogen, the chloro group, and the carboxylate group. The singlets at ~3.90 ppm and ~2.60 ppm are assigned to the methyl ester and the methyl group attached to the pyridine ring, respectively. The lack of splitting for the aromatic protons is due to their para-like positions, resulting in a very small or zero coupling constant.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3. Predicted ^{13}C NMR Spectroscopic Data (125 MHz, CDCl_3).

Chemical Shift (δ , ppm)	Assignment
~165.0	C=O (ester)
~160.0	C-6
~152.0	C-2
~145.0	C-4
~125.0	C-5
~120.0	C-3
~52.5	O-CH ₃
~24.0	Ar-CH ₃

- Interpretation: The spectrum is predicted to show eight distinct carbon signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group appears at the most downfield position (~165.0 ppm). The carbons of the pyridine ring are observed in the aromatic region, with their specific shifts influenced by the attached substituents. The methyl ester carbon and the aromatic methyl carbon appear in the upfield region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4. Predicted Mass Spectrometry Data (Electron Ionization).

m/z	Relative Intensity	Assignment
185/187	High	[M] ⁺ / [M+2] ⁺ (due to ³⁵ Cl/ ³⁷ Cl isotope pattern)
154/156	Moderate	[M - OCH ₃] ⁺
126/128	Moderate	[M - COOCH ₃] ⁺
91	Moderate	[C ₆ H ₄ N] ⁺ fragment

- Interpretation: The mass spectrum will show a molecular ion peak $[M]^+$ at m/z 185 and an $[M+2]^+$ peak at m/z 187 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Key fragmentation pathways would involve the loss of the methoxy group ($-OCH_3$) and the entire methyl carboxylate group ($-COOCH_3$).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 5. Predicted Infrared (IR) Absorption Data.

Wavenumber (cm^{-1})	Intensity	Assignment
~3100-3000	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic, CH_3)
~1730	Strong	C=O stretch (ester)
~1600, ~1470	Medium-Strong	C=C and C=N stretching (aromatic ring)
~1250	Strong	C-O stretch (ester)
~850	Strong	C-Cl stretch

- Interpretation: The IR spectrum will prominently feature a strong absorption band around 1730 cm^{-1} corresponding to the carbonyl (C=O) stretching of the ester group. Aromatic C-H and C=C/C=N stretching vibrations will also be present. The C-O stretch of the ester and the C-Cl stretch will also be observable.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Methyl 2-chloro-6-methylpyridine-4-carboxylate** in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

- Instrumentation: A 500 MHz NMR spectrometer.
- ^1H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 5 seconds, and 16 scans.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45° pulse, a relaxation delay of 2 seconds, and accumulate 1024 scans.
- Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.

Mass Spectrometry (MS)

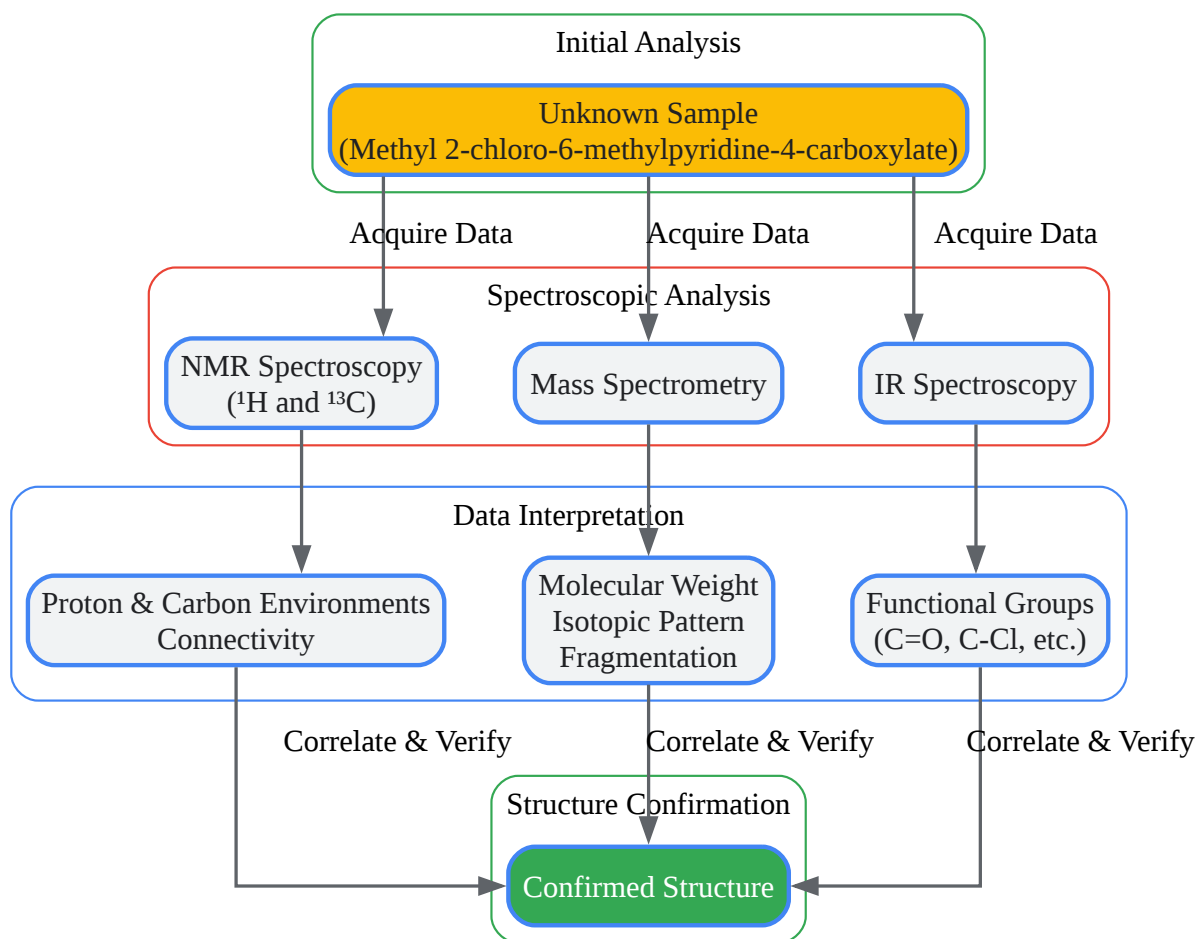
- Sample Preparation: Dissolve a small amount of the sample (~ 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
- Acquisition: Introduce the sample via direct infusion or a GC inlet. Acquire the mass spectrum over a mass range of m/z 50-300.
- Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (~ 1 -2 mg) with ~ 100 -200 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition: Record the spectrum from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} and co-add 32 scans.
- Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

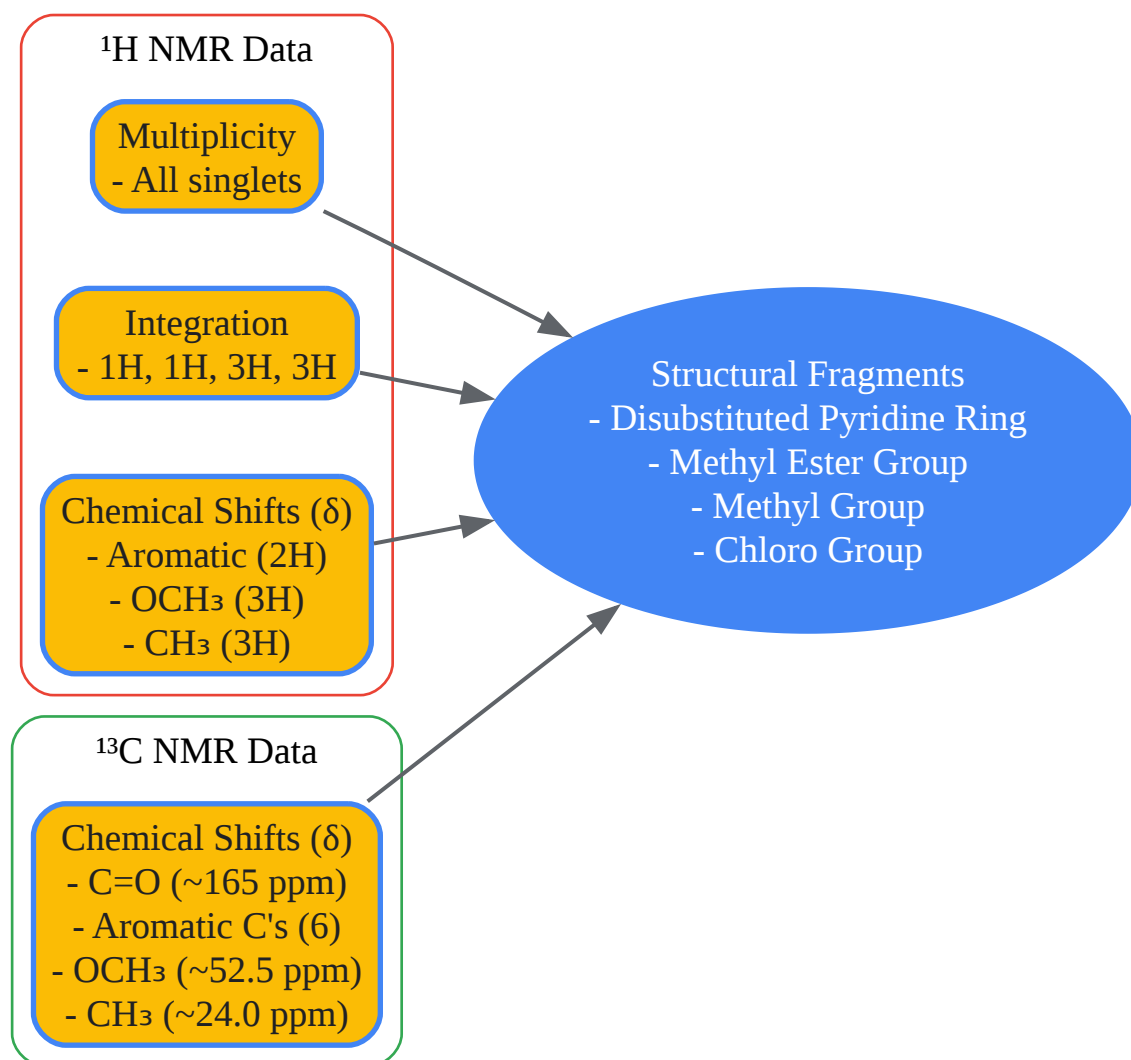
Visualized Workflows

The following diagrams illustrate the logical workflow for the structure elucidation process.



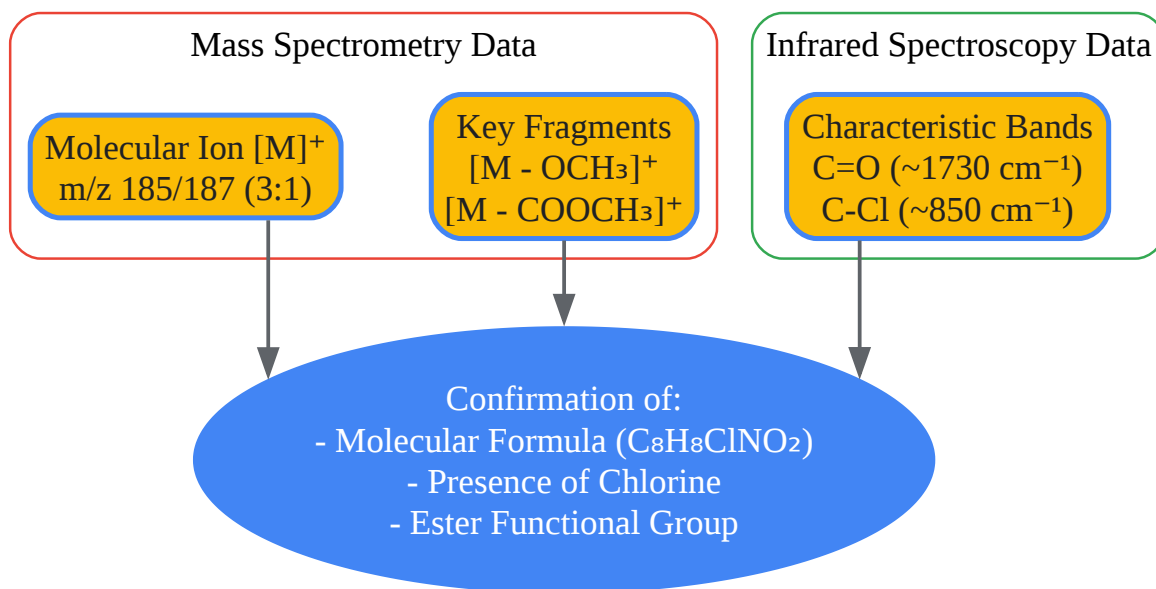
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Caption: Overall workflow for the structure elucidation of the target compound.



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Caption: Logic diagram for NMR spectral data interpretation.



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Caption: Interpretation of MS and IR data for structural confirmation.

Conclusion

The collective evidence from 1H NMR, ^{13}C NMR, Mass Spectrometry, and IR Spectroscopy provides a consistent and unambiguous confirmation of the structure of **Methyl 2-chloro-6-methylpyridine-4-carboxylate**. The presented data and workflows serve as a robust guide for researchers in the verification of this compound's identity, ensuring the reliability of subsequent scientific investigations and applications.

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